Computed Lipophilicity (LogP) Compared with N-Methyl and N-Unsubstituted Cyclopropyl(phenyl)methylamine Analogs
The target compound exhibits a calculated LogP of 3.30 , which is 0.50 log units higher than [cyclopropyl(phenyl)methyl](methyl)amine (LogP 2.37) and 0.50 log units higher than [(R)-cyclopropyl(phenyl)methyl]amine (LogP 2.80) . This increase in lipophilicity is attributable to the additional methylene and oxygen atoms contributed by the oxan-2-ylmethyl substituent. The LogP of 3.30 remains within the Lipinski Rule of Five acceptable range (<5) .
| Evidence Dimension | Computed partition coefficient (LogP / XLogP3) |
|---|---|
| Target Compound Data | LogP 3.30 (ChemScene computed: 3.2964; Chembase reported: 3.305) |
| Comparator Or Baseline | Comparator 1: [Cyclopropyl(phenyl)methyl](methyl)amine, LogP 2.37. Comparator 2: [(R)-Cyclopropyl(phenyl)methyl]amine, LogP 2.80. |
| Quantified Difference | ΔLogP = +0.93 vs. N-methyl analog; ΔLogP = +0.50 vs. N-unsubstituted analog. |
| Conditions | Computed values (XLogP3 or equivalent algorithmic method); values sourced from vendor technical datasheets and chemical databases. |
Why This Matters
Higher LogP predicts increased membrane permeability and potentially altered tissue distribution, which is critical for users designing compound libraries where lipophilicity must be titrated within a specific range.
